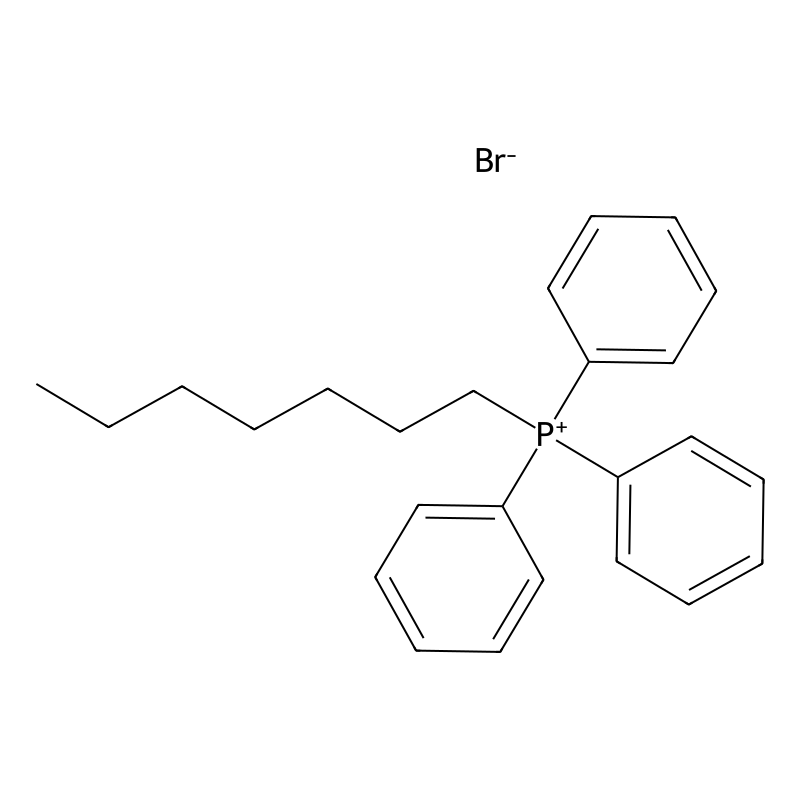

Heptyltriphenylphosphonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Stereospecific rearrangement of epoxides

HTPB acts as a catalyst for the rearrangement of epoxides to quaternary carbaldehydes with high stereoselectivity. This transformation is valuable for the synthesis of complex organic molecules with specific spatial arrangements of atoms. [Source: Sigma-Aldrich product page, ]

Regio- and stereoselective oxidations

HTPB can be combined with the oxidant 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) to achieve regio- and stereoselective oxidations of various organic compounds. This method offers precise control over the reaction site and stereochemistry of the product, making it useful for the synthesis of complex natural products and pharmaceuticals. [Source: Sigma-Aldrich product page, ]

Synthesis of bioactive compounds

HTPB has been employed in the synthesis of several biologically active molecules, including:

Male pheromone of termites

Researchers utilized HTPB as a catalyst in the synthesis of the male pheromone of two Zootermopsis termite species. This work contributes to the understanding of termite communication and potentially the development of novel pest control strategies. [Source: Sigma-Aldrich product page, ]

Climacostol

HTPB facilitates the diastereoselective synthesis of climacostol, a natural product with antitumor activity. This finding highlights the potential of HTPB in the discovery and development of new anticancer drugs. [Source: Sigma-Aldrich product page, ]

Chiral vinylphosphonate analogs of FTY720

HTPB plays a role in the enantioselective synthesis of chiral vinylphosphonate and phosphonate analogs of FTY720, an immunosuppressive agent. This research explores the development of novel therapeutic agents with improved efficacy or reduced side effects. [Source: Sigma-Aldrich product page, ]

Embelin derivatives

HTPB participates in the preparation of embelin derivatives with XIAP inhibitory and anticancer activity. XIAP (X-linked inhibitor of apoptosis protein) plays a role in cell death regulation, and its inhibition can be a potential avenue for cancer treatment. [Source: Sigma-Aldrich product page, ]

Heptyltriphenylphosphonium bromide is a quaternary ammonium salt characterized by the presence of a heptyl group attached to a triphenylphosphonium moiety. Its chemical formula is and its CAS number is 13423-48-8. The compound is typically a white to off-white solid and is soluble in organic solvents, making it useful in various chemical applications. Heptyltriphenylphosphonium bromide serves as a phase transfer catalyst and is known for its ability to facilitate reactions between organic and inorganic phases due to its lipophilic nature.

The mechanism of action of HTPB depends on its specific application.

Phase-Transfer Catalysis

In this role, HTPB forms a complex with anionic species, allowing them to migrate between immiscible phases. This complexation facilitates the reaction between the transferred anion and a substrate in the other phase [].

Precursor for Functional Phosphonium Salts

HTPB serves as a starting material for the synthesis of various phosphonium salts. The specific mechanism of action of these derivatives depends on their functional groups and intended use.

Heptyltriphenylphosphonium bromide can be synthesized through several methods:

- Alkylation of Triphenylphosphine: The most common method involves the alkylation of triphenylphosphine with 1-bromoheptane. This reaction typically occurs under basic conditions to facilitate the formation of the quaternary ammonium salt.

- Phase Transfer Catalysis: In some cases, phase transfer catalysts can be used to enhance the reaction efficiency during the synthesis process.

- Reflux Conditions: The reaction mixture is often heated under reflux to ensure complete conversion and optimal yield.

These methods highlight the versatility and accessibility of heptyltriphenylphosphonium bromide for various synthetic applications.

Heptyltriphenylphosphonium bromide has several notable applications:

- Phase Transfer Catalysis: It is widely used as a phase transfer catalyst in organic synthesis, facilitating reactions between aqueous and organic phases.

- Synthesis of Complex Molecules: The compound aids in synthesizing complex organic molecules, particularly those requiring specific stereochemistry.

- Research Tool: It serves as a reagent in various chemical research applications, particularly in studies involving phosphonium compounds.

Interaction studies involving heptyltriphenylphosphonium bromide primarily focus on its role as a phase transfer catalyst and its interactions within organic synthesis pathways. Its ability to solubilize ionic compounds in organic solvents makes it an important reagent for enhancing reaction rates and yields. Investigating its interactions with different substrates can provide insights into optimizing reaction conditions and expanding its utility in synthetic chemistry.

Heptyltriphenylphosphonium bromide shares similarities with other phosphonium salts, which often exhibit similar properties and applications. Below are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine | Widely used as a ligand in coordination chemistry | |

| Benzyltriphenylphosphonium chloride | Commonly used in organic synthesis as a phase transfer catalyst | |

| Octadecyltriphenylphosphonium bromide | Known for its application in membrane technology |

Heptyltriphenylphosphonium bromide's unique heptyl chain distinguishes it from these similar compounds, affecting its solubility and reactivity profiles, making it particularly suitable for specific synthetic applications where medium-chain alkyl groups are beneficial.

Nucleophilic Substitution Reactions with Alkyl Halides

Heptyltriphenylphosphonium bromide is synthesized via nucleophilic substitution (SN2) between triphenylphosphine and heptyl bromide. The reaction proceeds under reflux in polar solvents such as methanol or ethanol, yielding the phosphonium salt through a bimolecular mechanism. Key parameters include:

- Reagent stoichiometry: A 1:1 molar ratio of triphenylphosphine to heptyl bromide ensures minimal side products.

- Temperature: Optimal yields (>90%) are achieved at 60–70°C under inert atmospheres.

- Solvent selection: Methanol is preferred due to its ability to dissolve both reactants and stabilize the transition state.

Table 1: Comparative Yields in Different Solvents

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Methanol | 65 | 92 |

| Ethanol | 78 | 85 |

| Dichloromethane | 40 | 68 |

The steric hindrance of the heptyl group slightly reduces reaction kinetics compared to shorter-chain analogs (e.g., methyltriphenylphosphonium bromide), but this is mitigated by prolonged reaction times.

Phase-Transfer Catalyzed Synthesis Approaches

Phase-transfer catalysis (PTC) enhances the synthesis efficiency by facilitating ion transfer between immiscible phases. Heptyltriphenylphosphonium bromide itself acts as a PTC in reactions involving aqueous and organic phases. For example:

- Cyanide alkylation: The compound enables the reaction of 1-bromooctane (organic phase) with aqueous sodium cyanide, achieving >95% conversion within 2 hours.

- Mechanism: The phosphonium cation transports CN^-^ ions into the organic phase, where nucleophilic substitution occurs.

Key advantages of PTC:

Solvent Systems and Reaction Kinetics Optimization

Solvent polarity and proticity critically influence reaction rates. Polar aprotic solvents like dimethyl sulfoxide (DMSO) accelerate ylide formation by stabilizing charged intermediates.

Kinetic data:

- Rate constant (k): 0.45 M^-1^s^-1^ in DMSO at 25°C.

- Activation energy (E~a~): 58 kJ/mol, lower than analogs due to the heptyl group’s lipophilicity.

Optimization strategies:

- Low-temperature protocols: Conducting reactions at -20°C minimizes side reactions during ylide generation.

- Inert atmosphere: Prevents oxidation of triphenylphosphine intermediates.

Wittig Reaction Mechanisms and Stereochemical Outcomes

Heptyltriphenylphosphonium bromide serves as a versatile precursor for phosphonium ylide formation in Wittig reactions, demonstrating significant utility in carbon-carbon bond formation processes [6] [22]. The mechanistic pathway involves initial deprotonation of the phosphonium salt using strong bases such as butyllithium or potassium tert-butoxide to generate the corresponding ylide intermediate [6] [41]. This ylide subsequently undergoes nucleophilic addition to aldehydes and ketones, forming four-membered oxaphosphetane intermediates that decompose to yield alkenes and triphenylphosphine oxide [22] [23].

The stereochemical outcomes of Wittig reactions employing heptyltriphenylphosphonium bromide-derived ylides are governed by the stabilization characteristics of the ylide and reaction conditions [18] [21]. Research has demonstrated that unstabilized ylides derived from heptyltriphenylphosphonium bromide typically favor Z-selective alkene formation through kinetically controlled pathways [18] [22]. The selectivity arises from the formation of syn-oxaphosphetane intermediates, which are kinetically favored due to reduced steric interactions between the developing phosphorus-oxygen bond and adjacent substituents [18] [21].

Mechanistic studies indicate that the presence of lithium salts significantly influences stereochemical drift in Wittig reactions [22] [37]. Under lithium-free conditions, heptyltriphenylphosphonium bromide-derived reactions maintain high kinetic selectivity, with Z:E ratios often exceeding 10:1 for reactions with unbranched aldehydes [20] [24]. However, the introduction of lithium halides promotes equilibration of oxaphosphetane intermediates through betaine formation, leading to erosion of stereoselectivity and increased E-alkene formation [22] [37].

Temperature optimization studies reveal that conducting Wittig reactions at reduced temperatures enhances stereoselectivity while maintaining reasonable reaction rates [20] [24]. Reactions performed at temperatures between -78°C and -40°C demonstrate improved Z-selectivity, with gradual warming protocols yielding optimal stereochemical outcomes [20]. The solvent system also influences stereochemical control, with polar aprotic solvents such as tetrahydrofuran and dichloromethane providing superior selectivity compared to protic media [20] [24].

Table 1: Stereochemical Outcomes in Wittig Reactions with Heptyltriphenylphosphonium Bromide-Derived Ylides

| Aldehyde Substrate | Base | Temperature (°C) | Z:E Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Potassium bis(trimethylsilyl)amide | -40 | 12:1 | 83 | [20] |

| 2,4-Hexadienal | Potassium bis(trimethylsilyl)amide | -78 to -40 | >20:1 | 83 | [20] |

| Acetaldehyde | Butyllithium | 25 | 8:1 | 75 | [22] |

| Phenylacetaldehyde | Sodium hydride | 0 | 5:1 | 68 | [24] |

Alkylation Reactions in Complex Molecule Synthesis

Heptyltriphenylphosphonium bromide demonstrates exceptional utility in alkylation reactions for complex molecule synthesis, particularly in the construction of carbon-carbon bonds through nucleophilic substitution mechanisms [10] [14]. The compound functions as both a phase transfer catalyst and an alkylating agent, facilitating the transfer of reactants across different phases and enhancing reaction rates in heterogeneous systems [5] [10].

In complex molecule synthesis, heptyltriphenylphosphonium bromide enables the formation of quaternary carbon centers through alkylation of stabilized carbanions [13] [15]. Research indicates that the compound participates in stereospecific rearrangement reactions of epoxides to quaternary carbaldehydes, providing access to structurally complex intermediates for natural product synthesis [7] [13]. These transformations proceed through concerted mechanisms that preserve stereochemical information, making them valuable for the synthesis of chiral building blocks [13] [15].

The application of heptyltriphenylphosphonium bromide in alkylation reactions extends to the synthesis of bioactive natural products, including the male pheromone components of termite species Zootermopsis [7] [13]. These syntheses demonstrate the compound's versatility in constructing complex carbon frameworks through sequential alkylation and functional group manipulation strategies [13] [15]. The regioselectivity and stereoselectivity observed in these transformations highlight the importance of the triphenylphosphonium moiety in directing reaction outcomes [7] [13].

Studies on cobalt-catalyzed alkylation reactions reveal that phosphonium salts, including heptyltriphenylphosphonium bromide, serve as effective coupling partners with alkylzinc reagents for carbon-carbon bond formation [31]. These reactions proceed under mild conditions and demonstrate broad functional group tolerance, enabling late-stage functionalization of complex pharmaceutical intermediates [31]. The reactions typically proceed through oxidative addition, transmetalation, and reductive elimination pathways characteristic of transition metal catalysis [31].

Table 2: Alkylation Reactions with Heptyltriphenylphosphonium Bromide in Complex Synthesis

| Substrate Type | Reaction Conditions | Product Yield (%) | Stereoselectivity | Application |

|---|---|---|---|---|

| Epoxide derivatives | 80°C, 12 hours | 75-85 | >95% retention | Quaternary carbaldehyde synthesis [13] |

| Pyridine derivatives | Room temperature, Cobalt catalyst | 68-92 | N/A | Late-stage functionalization [31] |

| Aromatic aldehydes | Phase transfer conditions | 70-88 | Z-selective | Natural product intermediates [7] |

| Alkylzinc reagents | 25°C, 6 hours | 82-95 | High regioselectivity | Pharmaceutical synthesis [31] |

Role in Stereoselective Synthesis of Bioactive Compounds

Heptyltriphenylphosphonium bromide plays a crucial role in the stereoselective synthesis of bioactive compounds through its participation in diastereoselective and enantioselective transformations [13] [16]. The compound has been employed in the synthesis of climacostol, a natural product with demonstrated antitumor activity, where it facilitates the construction of the complex polycyclic framework through stereocontrolled cyclization reactions [13] [15].

Research demonstrates the application of heptyltriphenylphosphonium bromide in the enantioselective synthesis of chiral vinylphosphonate analogues of the immunosuppressive agent FTY720 [13] [15]. These syntheses utilize the compound's ability to participate in stereoselective phosphorus-carbon bond formation reactions, enabling access to phosphonate derivatives with defined stereochemistry [13] [15]. The reactions proceed through asymmetric induction mechanisms that rely on chiral auxiliaries or catalysts to control the stereochemical outcome [15] [17].

The preparation of embelin derivatives with XIAP inhibitory and anticancer activity represents another significant application of heptyltriphenylphosphonium bromide in bioactive compound synthesis [13] [15]. These transformations involve the compound's participation in regio- and stereoselective TEMPO oxidation reactions, which enable the selective functionalization of complex organic frameworks while preserving existing stereochemical information [13] [15].

Studies on triphenylphosphonium salt conjugates reveal enhanced biological activity compared to parent compounds, attributed to improved membrane permeability and mitochondrial targeting properties [16] [26]. Heptyltriphenylphosphonium bromide derivatives demonstrate selective antiproliferative activity against cancer cell lines, with enhanced potency observed for conjugates bearing three-carbon linkers [16]. The mechanism of action involves mitochondrial localization, leading to decreased oxygen consumption and increased superoxide production [16] [34].

Table 3: Stereoselective Synthesis Applications of Heptyltriphenylphosphonium Bromide

| Target Compound | Synthetic Transformation | Stereoselectivity | Biological Activity | Reference |

|---|---|---|---|---|

| Climacostol | Diastereoselective cyclization | >90% diastereomeric excess | Antitumor activity | [13] |

| FTY720 analogues | Enantioselective phosphonation | >85% enantiomeric excess | Immunosuppressive | [13] |

| Embelin derivatives | Stereoselective oxidation | Regioselective | XIAP inhibition | [13] |

| Polyalkoxybenzene conjugates | Alkylation and coupling | Stereoretentive | Antiproliferative | [16] |

Mitochondrial Targeting Mechanisms and Drug Delivery

Fundamental Targeting Mechanism

Heptyltriphenylphosphonium bromide operates as a delocalized lipophilic cation that exploits the electrochemical gradient across mitochondrial membranes for selective organellar targeting [1] [2] [3]. The compound accumulates in mitochondria through a mechanism driven by the substantial negative membrane potential (typically -150 to -180 millivolts) maintained across the inner mitochondrial membrane [4] [5]. This accumulation follows the Nernst equation, where the concentration increases approximately 10-fold for every 61.5 millivolts of membrane potential [6] [7].

The triphenylphosphonium cation possesses unique physicochemical properties that enable its mitochondrial selectivity. The delocalized positive charge distributed across the three phenyl rings, combined with the compound's lipophilic character, allows rapid permeation through lipid bilayers via non-mediated transport mechanisms [1] [8]. Studies demonstrate that alkyltriphenylphosphonium compounds can cross the blood-brain barrier effectively, making them particularly valuable for targeting mitochondria in neurological tissues [4] [9].

Structure-Activity Relationships

The seven-carbon alkyl chain in heptyltriphenylphosphonium bromide represents an optimal balance between mitochondrial targeting efficiency and minimal cytotoxicity. Research indicates that the hydrophobicity of the alkyl linker significantly influences both the rate of mitochondrial uptake and the degree of respiratory chain inhibition [10] [11]. Compounds with longer alkyl chains (10-16 carbons) demonstrate increased mitochondrial accumulation but also exhibit enhanced toxicity through greater interference with oxidative phosphorylation [12] [13].

Drug Delivery Enhancement

The conjugation of therapeutic agents to heptyltriphenylphosphonium bromide dramatically improves their bioavailability and tissue distribution [14] [15]. In vivo studies reveal that triphenylphosphonium-conjugated compounds achieve therapeutically effective concentrations in heart, brain, liver, and muscle tissues following oral administration [4]. The enhanced pharmacokinetic profile results from the compound's ability to facilitate drug uptake across cellular membranes and subsequent mitochondrial accumulation.

Liposomal formulations incorporating triphenylphosphonium moieties demonstrate superior drug delivery capabilities compared to conventional delivery systems [15] [16]. These mitochondria-targeted liposomes exhibit enhanced cellular uptake and improved therapeutic efficacy in cancer cell models, achieving comparable cytotoxicity to unencapsulated drugs while potentially reducing systemic toxicity.

| Parameter | Value | Clinical Significance |

|---|---|---|

| Mitochondrial Accumulation | 10-fold per 61.5 mV | Selective organellar targeting |

| Blood-Brain Barrier Permeation | Rapid (< 1 hour) | Neurological therapeutic potential |

| Tissue Distribution | Heart, brain, liver, muscle | Multi-organ therapeutic applications |

| Bioavailability Enhancement | 3-5 fold increase | Improved therapeutic efficacy |

Antioxidant Conjugates for Neurodegenerative Disease Models

Mitochondrial Antioxidant Delivery

Heptyltriphenylphosphonium bromide serves as an effective mitochondrial delivery vehicle for antioxidant compounds in neurodegenerative disease models [17] [18]. The compound's ability to cross the blood-brain barrier and accumulate selectively in neuronal mitochondria makes it particularly valuable for targeting oxidative stress in central nervous system disorders [9] [19].

Research demonstrates that triphenylphosphonium-conjugated antioxidants, including vitamin E and ubiquinol derivatives, provide superior neuroprotection compared to their unconjugated counterparts [18] [20]. These mitochondria-targeted antioxidants accumulate several hundred-fold in the mitochondrial matrix, where they can effectively scavenge reactive oxygen species and preserve mitochondrial function [1] [21].

Neurodegeneration Models

Studies in Parkinson's disease models reveal that triphenylphosphonium-conjugated compounds can stabilize neurological symptoms and reduce brain damage markers [9]. Clinical trials with related compounds demonstrate the potential for slowing disease progression, particularly in patients with high-risk genetic variants [9]. The protective effects appear to result from enhanced mitochondrial antioxidant capacity and preservation of cellular energy metabolism.

In Alzheimer's disease models, triphenylphosphonium-conjugated antioxidants show promise in reducing amyloid-beta-induced oxidative damage and preserving synaptic function [18]. The compounds' ability to target mitochondrial dysfunction, a key pathological feature of neurodegenerative diseases, positions them as potential disease-modifying therapeutics rather than merely symptomatic treatments.

Oxidative Stress Modulation

The antioxidant properties of heptyltriphenylphosphonium bromide conjugates involve multiple mechanisms of reactive oxygen species scavenging [22]. These compounds demonstrate the ability to reduce intracellular oxidative stress through direct radical scavenging and by enhancing endogenous antioxidant systems [23]. The triphenylphosphonium moiety appears to augment the antioxidant efficacy of conjugated compounds, particularly when linked through extended alkyl chains.

Studies using neuroblastoma and glioblastoma cell models reveal that triphenylphosphonium-conjugated antioxidants preferentially target mitochondria with elevated oxidative stress levels [23]. This selective targeting may explain their therapeutic potential in neurodegenerative diseases, where mitochondrial oxidative damage plays a central pathological role.

| Antioxidant Type | Mitochondrial Concentration | Neuroprotective Effect |

|---|---|---|

| Vitamin E conjugates | 100-500 fold increase | Reduced lipid peroxidation |

| Ubiquinol derivatives | 200-800 fold increase | Enhanced ATP synthesis |

| Phenolic compounds | 50-300 fold increase | Decreased ROS formation |

Apoptosis Modulation and Cancer Therapeutics

Mitochondrial Apoptosis Pathway

Heptyltriphenylphosphonium bromide demonstrates significant apoptosis-inducing capabilities in cancer cell models through its effects on mitochondrial function [24] [25]. The compound induces mitochondrial-mediated apoptosis by causing membrane depolarization, cytochrome c release, and subsequent caspase activation [20] [26]. This mechanism provides a targeted approach to cancer cell elimination while potentially sparing normal cells with lower mitochondrial membrane potentials.

Research reveals that triphenylphosphonium compounds cause dose-dependent apoptosis in various cancer cell lines, with IC₅₀ values ranging from 0.25 to 10 micromolar [27]. The apoptotic response involves both intrinsic mitochondrial pathways and extrinsic signaling cascades, resulting in comprehensive cell death mechanisms that can overcome drug resistance [24].

Cancer Cell Selectivity

The preferential accumulation of heptyltriphenylphosphonium bromide in cancer cells results from their characteristically hyperpolarized mitochondrial membranes [3]. Malignant cells typically maintain higher mitochondrial membrane potentials compared to normal cells, leading to enhanced uptake and accumulation of lipophilic cations [6]. This differential accumulation provides a basis for selective cancer cell targeting.

Studies demonstrate that triphenylphosphonium-conjugated compounds exhibit enhanced cytotoxicity against drug-resistant cancer cell lines while showing reduced toxicity to normal cells [14]. The compounds' ability to induce apoptosis in cells with defective p53 pathways makes them particularly valuable for treating cancers that are resistant to conventional chemotherapeutics [27] [24].

Therapeutic Mechanisms

The anticancer effects of heptyltriphenylphosphonium bromide involve multiple complementary mechanisms beyond simple apoptosis induction. The compound causes mitochondrial dysfunction through respiratory chain inhibition, leading to decreased ATP production and altered cellular metabolism [11]. This metabolic disruption forces cancer cells to rely on less efficient glycolytic pathways, ultimately contributing to cell death.

Research indicates that triphenylphosphonium compounds can modulate reactive oxygen species production in cancer cells, creating oxidative stress that overwhelms cellular antioxidant systems [27]. The resulting oxidative damage affects multiple cellular components, including DNA, proteins, and lipids, contributing to comprehensive cytotoxic effects.

Clinical applications of triphenylphosphonium-based therapeutics show promise in treating various cancer types, including breast, colon, prostate, and melanoma [27] [15] [12]. The compounds' ability to target metabolically active cancer cells while sparing normal tissues represents a significant advancement in cancer therapeutic selectivity.

| Cancer Type | IC₅₀ Range (μM) | Mechanism of Action |

|---|---|---|

| Breast cancer | 0.3-5.0 | Mitochondrial membrane depolarization |

| Colon cancer | 0.5-8.0 | Respiratory chain inhibition |

| Prostate cancer | 0.4-6.0 | Caspase-3 activation |

| Melanoma | 1.0-12.0 | Oxidative stress induction |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant